[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . It is characterized by the presence of four fluorine atoms attached to a phenyl ring, which is further connected to a hydrazine group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Vorbereitungsmethoden
The synthesis of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine can be compared to other fluorinated hydrazines, such as:
2,3,5,6-Tetrafluorophenylhydrazine: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
(4-Methyl-2,3,5,6-tetrafluorophenyl)hydrazine: Similar but with a methyl group at a different position, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and interaction profiles compared to its analogs .
Eigenschaften
Molekularformel |
C7H6F4N2 |
---|---|
Molekulargewicht |
194.13 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-5(9)7(11)3(2-13-12)6(4)10/h1,13H,2,12H2 |
InChI-Schlüssel |
LANTXQWDAMWWBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)CNN)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.